An In-Depth Technical Guide to 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS 948043-99-0)
An In-Depth Technical Guide to 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS 948043-99-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a fluorinated biphenyl of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes predicted properties, data from closely related analogues, and established synthetic methodologies to offer a valuable resource for researchers. The document covers physicochemical properties, a detailed protocol for its probable synthesis via Suzuki-Miyaura coupling, expected spectroscopic characteristics, and a discussion of its potential applications, particularly in the realm of drug discovery, underpinned by the known impact of the fluorobiphenyl scaffold.
Introduction: The Significance of the Fluorinated Biphenyl Scaffold
Biphenyls, characterized by two interconnected phenyl rings, are a foundational scaffold in organic chemistry. The introduction of fluorine atoms into this structure dramatically alters its physicochemical properties, making fluorinated biphenyls highly valuable in both pharmaceutical and materials science applications.[1] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in drug design.[1] Furthermore, the rigidity and electronic nature of the fluorinated biphenyl core make these compounds suitable for the development of liquid crystals and other advanced organic materials.[1] 4'-Ethyl-3-fluoro-1,1'-biphenyl, with its specific substitution pattern, represents a key building block for the exploration of novel chemical entities in these fields.
Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl
Detailed experimental data for 4'-Ethyl-3-fluoro-1,1'-biphenyl is sparse in publicly accessible literature. However, a combination of data from chemical suppliers and predictive models allows for a reliable estimation of its core properties.
| Property | Value | Source |
| CAS Number | 948043-99-0 | [1] |
| Molecular Formula | C₁₄H₁₃F | [1] |
| Molecular Weight | 200.25 g/mol | [1] |
| Predicted Boiling Point | 289.7 ± 19.0 °C | |
| Predicted Density | 1.044 ± 0.06 g/cm³ | [1] |
| Predicted XLogP3 | 4.1 | [1] |
| Appearance | White to off-white crystalline powder |
Synonyms:
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1,1'-Biphenyl, 4'-ethyl-3-fluoro-
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1-Ethyl-4-(3-fluorophenyl)benzene
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4'-Ethyl-3-fluorobiphenyl
Synthesis and Purification: The Suzuki-Miyaura Coupling Approach
The most probable and widely employed method for the synthesis of unsymmetrical biphenyls like 4'-Ethyl-3-fluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.
Reaction Scheme
The synthesis can be envisioned through two primary retrosynthetic pathways:
Caption: Retrosynthetic analysis for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established procedures for the synthesis of similar fluorinated biphenyls. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
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3-Fluorophenylboronic acid
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4-Ethyl-1-iodobenzene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenylboronic acid (1.2 equivalents), 4-ethyl-1-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.
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Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and ethanol, and a small amount of water.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Ethyl-3-fluoro-1,1'-biphenyl as a white to off-white solid.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.
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Ethyl Group: A triplet corresponding to the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 2.7 ppm.
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Aromatic Protons: A complex multiplet region between 7.0 and 7.6 ppm. The protons on the 3-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 14 carbon atoms. The carbons in the fluorinated ring will exhibit coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.
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Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.
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Aromatic Carbons: Multiple signals in the aromatic region (typically 110-145 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Other carbons in the fluorinated ring will show smaller two-, three-, and four-bond C-F couplings.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will provide a clear indication of the fluorine environment. A single resonance is expected for the fluorine atom in 4'-Ethyl-3-fluoro-1,1'-biphenyl. The chemical shift will be characteristic of a fluorine atom on a benzene ring.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.25, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the biphenyl system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1400-1600 cm⁻¹
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C-F stretching: ~1100-1250 cm⁻¹
Applications in Drug Discovery and Development
The incorporation of a fluorine atom into a biphenyl scaffold can significantly enhance the pharmacological properties of a molecule. While specific biological activity for 4'-Ethyl-3-fluoro-1,1'-biphenyl has not been reported in the public domain, its structural motifs are prevalent in various classes of therapeutic agents.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at the 3-position can block a potential site of hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.
Modulation of Physicochemical Properties
Fluorine's high electronegativity can influence the pKa of nearby functional groups and alter the molecule's overall lipophilicity and membrane permeability. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Binding Affinity
The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can lead to increased binding affinity and potency of a drug candidate.
Potential Therapeutic Areas
Fluorinated biphenyls are found in a wide range of clinically used drugs and investigational compounds, including anti-inflammatory agents, anticancer drugs, and central nervous system (CNS) active compounds. The structural features of 4'-Ethyl-3-fluoro-1,1'-biphenyl make it a promising scaffold for the development of novel therapeutics in these and other areas.
Caption: The role of the 4'-Ethyl-3-fluoro-1,1'-biphenyl scaffold in drug discovery.
Safety and Handling
As with any chemical compound, 4'-Ethyl-3-fluoro-1,1'-biphenyl should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4'-Ethyl-3-fluoro-1,1'-biphenyl is a valuable building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. While comprehensive experimental data is not widely published, this guide provides a solid foundation of its predicted properties, a reliable synthetic route, and an understanding of its potential based on the well-established role of the fluorinated biphenyl scaffold. Further research into the specific properties and biological activities of this compound is warranted and could lead to the development of novel and improved therapeutic agents and advanced materials.
References
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Ni, S., & Padial, L. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19233-19263. [Link]
